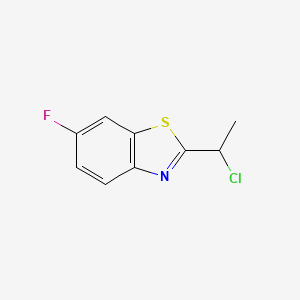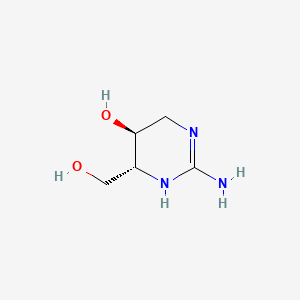
2-Pyrimidin-5-yloxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidin-5-yloxyacetaldehyde is a chemical compound that features a pyrimidine ring substituted with an oxyacetaldehyde group at the 5-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-5-yloxyacetaldehyde typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method includes the reaction of 5-hydroxypyrimidine with chloroacetaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. The use of zeolite catalysts, for example, can improve the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidin-5-yloxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Pyrimidin-5-yloxy)acetic acid.
Reduction: 2-(Pyrimidin-5-yloxy)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyrimidin-5-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It can be used to study the interactions of pyrimidine-based compounds with biological targets.
Medicine: Pyrimidine derivatives have shown potential as anti-inflammatory, antiviral, and anticancer agents
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidin-5-yloxyacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Pyrimidin-5-yloxyacetaldehyde can be compared with other pyrimidine derivatives such as:
2-(Pyridin-2-yloxy)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-5-yloxy)ethanol: The reduced form of this compound.
2-(Pyrimidin-5-yloxy)acetic acid: The oxidized form of this compound.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups (aldehyde, alcohol, acid) can significantly influence their behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
163348-45-6 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.126 |
Nombre IUPAC |
2-pyrimidin-5-yloxyacetaldehyde |
InChI |
InChI=1S/C6H6N2O2/c9-1-2-10-6-3-7-5-8-4-6/h1,3-5H,2H2 |
Clave InChI |
ILYLDZFTLJKGRN-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


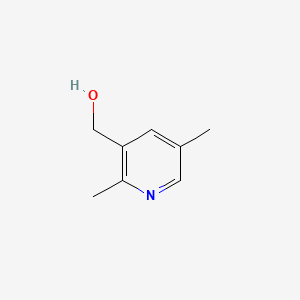

![[9,9'-Biphenanthrene]-10,10'-dithiol](/img/structure/B573950.png)
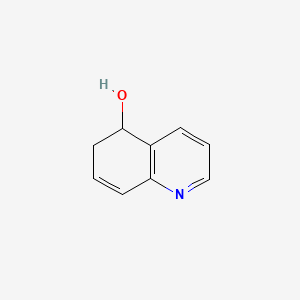
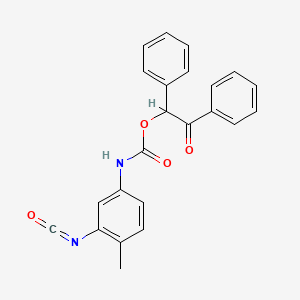
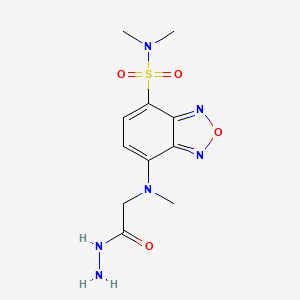
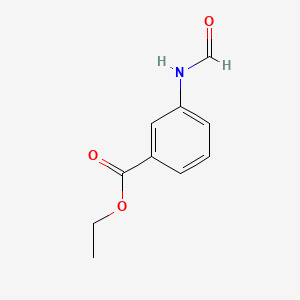
![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)
